molecular formula C18H12ClN3O2S B7759125 (2Z)-4-(4-chlorophenyl)sulfanyl-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)butanenitrile

(2Z)-4-(4-chlorophenyl)sulfanyl-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)butanenitrile

Cat. No.: B7759125
M. Wt: 369.8 g/mol
InChI Key: DVDHXWSYVZUDCU-VKAVYKQESA-N
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Description

(2Z)-4-(4-chlorophenyl)sulfanyl-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)butanenitrile is a synthetic organic compound that features a quinazolinone moiety and a chlorophenyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-4-(4-chlorophenyl)sulfanyl-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)butanenitrile typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the quinazolinone core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the chlorophenyl sulfanyl group: This step involves the nucleophilic substitution of a chlorophenyl thiol onto a suitable intermediate.

    Formation of the butanenitrile moiety: This can be done through a Knoevenagel condensation reaction involving malononitrile and an aldehyde derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This may include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2Z)-4-(4-chlorophenyl)sulfanyl-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)butanenitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential as an anticancer or antimicrobial agent.

    Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-4-(4-chlorophenyl)sulfanyl-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)butanenitrile would depend on its specific application. For instance, if used as an anticancer agent, it may inhibit specific enzymes or signaling pathways involved in cell proliferation. The molecular targets and pathways would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-4-(4-bromophenyl)sulfanyl-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)butanenitrile
  • (2Z)-4-(4-methylphenyl)sulfanyl-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)butanenitrile

Uniqueness

(2Z)-4-(4-chlorophenyl)sulfanyl-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)butanenitrile is unique due to the presence of the chlorophenyl group, which can impart specific electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

(2Z)-4-(4-chlorophenyl)sulfanyl-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O2S/c19-11-5-7-12(8-6-11)25-10-16(23)14(9-20)17-21-15-4-2-1-3-13(15)18(24)22-17/h1-8,21H,10H2,(H,22,24)/b17-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDHXWSYVZUDCU-VKAVYKQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=C(C#N)C(=O)CSC3=CC=C(C=C3)Cl)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N/C(=C(/C#N)\C(=O)CSC3=CC=C(C=C3)Cl)/N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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